molecular formula C3H4Br2O2 B570911 2,3-Dibromopropionic-2,3,3-D3 acid CAS No. 117662-58-5

2,3-Dibromopropionic-2,3,3-D3 acid

Cat. No. B570911
M. Wt: 234.889
InChI Key: ZMYAKSMZTVWUJB-FUDHJZNOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromopropionic-2,3,3-D3 acid is a chemical compound that has been extensively studied for its various applications in scientific research. It is a stable isotope-labeled analog of 2,3-dibromopropionic acid (DBPA), which is a toxic compound found in certain plants and is known to cause neurological damage in animals and humans. The stable isotope-labeled analog is used as a tracer in various scientific studies to understand the mechanism of action and physiological effects of DBPA.

Mechanism Of Action

The mechanism of action of 2,3-Dibromopropionic-2,3,3-D3 acid is not fully understood, but it is believed to cause neurological damage by inhibiting the activity of succinic dehydrogenase, an enzyme involved in the electron transport chain of mitochondria. The stable isotope-labeled analog is used to study the mechanism of action of 2,3-Dibromopropionic-2,3,3-D3 acid by tracking its metabolic fate and identifying the products of its metabolism.

Biochemical And Physiological Effects

2,3-Dibromopropionic-2,3,3-D3 acid is known to cause neurological damage in animals and humans, and its biochemical and physiological effects have been extensively studied. The stable isotope-labeled analog is used to study the biochemical and physiological effects of 2,3-Dibromopropionic-2,3,3-D3 acid by tracking its metabolic fate and identifying the products of its metabolism. It is also used to study the distribution and elimination of 2,3-Dibromopropionic-2,3,3-D3 acid in different organs and tissues.

Advantages And Limitations For Lab Experiments

The use of 2,3-Dibromopropionic-2,3,3-D3 acid as a tracer in scientific studies has several advantages. It allows for the tracking of the metabolic fate of 2,3-Dibromopropionic-2,3,3-D3 acid in animals and humans, and helps in identifying the products of its metabolism. It also allows for the study of the distribution and elimination of 2,3-Dibromopropionic-2,3,3-D3 acid in different organs and tissues. However, the use of stable isotope-labeled analogs can be expensive and time-consuming, and may not be feasible in all types of studies.

Future Directions

There are several future directions for the use of 2,3-Dibromopropionic-2,3,3-D3 acid in scientific research. One potential direction is the study of the long-term effects of 2,3-Dibromopropionic-2,3,3-D3 acid exposure on neurological function and behavior. Another potential direction is the development of new therapies for the treatment of 2,3-Dibromopropionic-2,3,3-D3 acid toxicity. The stable isotope-labeled analog can also be used to study the metabolism of other toxic compounds that inhibit succinic dehydrogenase.

Synthesis Methods

The synthesis of 2,3-Dibromopropionic-2,3,3-D3 acid involves the reaction of 2,3-dibromopropionic acid with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst. The reaction is carried out under controlled conditions to ensure the complete exchange of hydrogen atoms with deuterium atoms. The resulting product is a stable isotope-labeled analog of 2,3-Dibromopropionic-2,3,3-D3 acid.

Scientific Research Applications

2,3-Dibromopropionic-2,3,3-D3 acid is used as a tracer in various scientific studies to understand the mechanism of action and physiological effects of 2,3-Dibromopropionic-2,3,3-D3 acid. It is used in studies related to toxicology, pharmacology, and environmental science. The stable isotope-labeled analog is used to track the metabolic fate of 2,3-Dibromopropionic-2,3,3-D3 acid in animals and humans, and to understand the distribution and elimination of the toxic compound in different organs and tissues.

properties

IUPAC Name

2,3-dibromo-2,3,3-trideuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2O2/c4-1-2(5)3(6)7/h2H,1H2,(H,6,7)/i1D2,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYAKSMZTVWUJB-FUDHJZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromopropionic-2,3,3-D3 acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.